1-(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)propan-1-one is a synthetic organic compound with the Chemical Abstracts Service number 1355224-82-6. This compound is characterized by its unique structure, which incorporates a piperazine moiety and a pyridine ring, making it part of the heterocyclic compounds class. The molecular formula for this compound is , and its molecular weight is 261.32 g/mol .
Methods and Technical Details
The synthesis of 1-(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)propan-1-one typically involves several key steps:
Structure and Data
The molecular structure of 1-(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)propan-1-one features a pyridine ring substituted at the 6-position with a piperazine derivative that carries an acetyl group at the 4-position. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | 1-(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)propan-1-one |
| InChI | InChI=1S/C14H19N3O2/c1-10(15)12-8-9(11(16)17)5-7(12)14(18)19/h5-8H,10H2,1H3 |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
This structure allows for potential interactions with various biological targets, making it relevant in medicinal chemistry .
Reactions and Technical Details
The compound can undergo several chemical reactions due to the presence of reactive functional groups:
The mechanism of action of 1-(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)propan-1-one is primarily associated with its interaction with specific neurotransmitter receptors in the central nervous system. The piperazine moiety is known to modulate receptor activity, influencing various neurochemical pathways. This interaction may lead to therapeutic effects in conditions such as anxiety and depression due to its potential ability to cross the blood-brain barrier .
Physical and Chemical Properties
While detailed physical properties such as density and boiling point are not readily available, some known properties include:
| Property | Value |
|---|---|
| Molecular Weight | 261.32 g/mol |
| Melting Point | Not Available |
| Flash Point | Not Available |
The compound is typically stored under inert conditions to prevent degradation and should be handled with caution due to potential biological activity .
Scientific Uses
1-(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)propan-1-one has several scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: